2,2-Dimethyl-4-(pyrrolidin-2-yl)pentan-3-one
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Overview
Description
2,2-Dimethyl-4-(pyrrolidin-2-yl)pentan-3-one is a chemical compound with the molecular formula C11H21NO and a molecular weight of 183.29 g/mol . It is characterized by the presence of a pyrrolidine ring attached to a pentanone backbone, making it a unique structure in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-4-(pyrrolidin-2-yl)pentan-3-one typically involves the reaction of pyrrolidine with a suitable ketone precursor under controlled conditions. One common method involves the use of 2,2-dimethyl-3-pentanone as the starting material, which undergoes a nucleophilic addition reaction with pyrrolidine in the presence of a base such as sodium hydride .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of advanced purification techniques such as column chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions: 2,2-Dimethyl-4-(pyrrolidin-2-yl)pentan-3-one undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Varied products depending on the nucleophile used.
Scientific Research Applications
2,2-Dimethyl-4-(pyrrolidin-2-yl)pentan-3-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-4-(pyrrolidin-2-yl)pentan-3-one involves its interaction with specific molecular targets. The pyrrolidine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. This interaction can influence various signaling pathways in the body, leading to its observed effects .
Comparison with Similar Compounds
Alpha-Pyrrolidinoisohexanophenone (Alpha-PiHP): A synthetic cathinone with similar structural features but different pharmacological properties.
Pyrrolidine-2-one: Another compound with a pyrrolidine ring, used in different contexts in medicinal chemistry.
Uniqueness: 2,2-Dimethyl-4-(pyrrolidin-2-yl)pentan-3-one is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its combination of a pyrrolidine ring with a dimethylpentanone backbone sets it apart from other similar compounds .
Properties
Molecular Formula |
C11H21NO |
---|---|
Molecular Weight |
183.29 g/mol |
IUPAC Name |
2,2-dimethyl-4-pyrrolidin-2-ylpentan-3-one |
InChI |
InChI=1S/C11H21NO/c1-8(9-6-5-7-12-9)10(13)11(2,3)4/h8-9,12H,5-7H2,1-4H3 |
InChI Key |
DWUOEECMRIZYSX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CCCN1)C(=O)C(C)(C)C |
Origin of Product |
United States |
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